o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine
Description
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine is a hydroxylamine derivative characterized by a 2,3-dihydrobenzofuran moiety attached via an ethyl linker to the hydroxylamine group.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
O-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c11-13-6-3-8-1-2-10-9(7-8)4-5-12-10/h1-2,7H,3-6,11H2 |
InChI Key |
QBCYGXQTSTYQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCON |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran scaffold is a key structural element and is typically prepared via reduction and ring closure reactions from appropriately substituted benzofuran or benzaldehyde precursors.
Reduction of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone:
This intermediate can be reduced using a mixture of trifluoroacetic acid and triethylsilane or sodium borohydride in the presence of sulfuric acid or trifluoroacetic acid in a suitable solvent to yield 5-(2-chloroethyl)-2,3-dihydrobenzofuran. This step is crucial for introducing the ethyl side chain with a halogen leaving group that facilitates further substitution reactions.Halogenation and ring closure:
The chlorinated intermediate is then treated with sodium halide in a suitable solvent to exchange the halogen if necessary, followed by ring closure reactions to form the dihydrobenzofuran ring system. Catalysts such as ruthenium trichloride with periodate have been employed to promote oxidation and ring closure steps in some synthetic routes.
Functionalization of the Ethyl Side Chain
The ethyl side chain bearing the halogen (chloro or bromo) is a pivotal handle for nucleophilic substitution to introduce the hydroxylamine moiety.
Nucleophilic substitution with hydroxylamine:
The halogenated dihydrobenzofuran derivative (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) is reacted with hydroxylamine or hydroxylamine derivatives under basic conditions to replace the halogen with the hydroxylamine group, yielding o-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)hydroxylamine.Use of phase transfer catalysts and aqueous alkali:
The substitution reaction is often carried out in the presence of aqueous alkali (e.g., sodium hydroxide) and sometimes phase transfer catalysts to enhance the nucleophilicity of hydroxylamine and improve reaction efficiency.
Protection and Deprotection Strategies
Protection of sensitive groups during multi-step synthesis is critical to avoid side reactions and improve yields.
Amide and carbamate protection:
Intermediates such as pyrrolidine derivatives linked to the dihydrobenzofuran moiety are often protected as amide or carbamate derivatives during synthesis, which can be deprotected under acidic or basic conditions to release the free amine or hydroxylamine functionality.Use of organic acid salts:
Conversion of intermediates into their organic acid addition salts (e.g., tartaric acid salts) is a common strategy to stabilize reactive intermediates and facilitate purification.
Enantioselective Synthesis Approaches
For chiral hydroxylamine derivatives, enantioselective synthesis methods have been developed.
Mannose-nitrone condensation route:
An enantioselective synthesis involves condensation of aldehyde intermediates derived from dihydrobenzofuran derivatives with mannose-derived nitrones. This tandem process allows the introduction of chirality into the hydroxylamine product, which is important for pharmaceutical applications.Vilsmeier formylation for aldehyde intermediates:
The aldehyde precursors are often synthesized via Vilsmeier formylation of resorcinol or related phenolic compounds using reagents such as phosphorus oxychloride/dimethylformamide or oxalyl chloride/dimethylformamide in acetonitrile under controlled temperatures. This method provides high yields and purity of aldehyde intermediates essential for subsequent transformations.
Representative Data Table of Key Reagents and Conditions
Summary of Extensive Research Discoveries
The preparation of this compound relies on a carefully controlled sequence of reduction, halogenation, nucleophilic substitution, and protection/deprotection steps to achieve high purity and yield.
Enantioselective methods employing carbohydrate-derived nitrones provide access to chiral hydroxylamine intermediates, expanding the compound's utility in asymmetric synthesis and pharmaceutical applications.
The use of Vilsmeier formylation for aldehyde intermediates has been optimized to improve throughput and purity, which is critical for industrial-scale synthesis.
Catalytic systems such as ruthenium trichloride/periodate composites facilitate oxidation and ring closure reactions, enhancing the efficiency of dihydrobenzofuran ring formation.
The substitution of halogen with hydroxylamine is typically performed under basic aqueous conditions with phase transfer catalysts to maximize nucleophilic substitution efficiency.
Chemical Reactions Analysis
Types of Reactions
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The 2,3-dihydrobenzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Hydroxylamine Derivatives
Substituent Group Analysis
The substituent attached to the hydroxylamine group critically influences chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key hydroxylamine derivatives:
Key Observations:
- The dihydrobenzofuran group in the target compound offers a balance between lipophilicity and metabolic stability, contrasting with the polar morpholine ring in O-(2-morpholinoethyl)hydroxylamine.
- Dimethoxybenzyl substituents () enhance electron density and solubility but lack the conformational constraints of bicyclic systems.
Biological Activity
The compound o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine is a derivative of hydroxylamine that incorporates a dihydrobenzofuran moiety. This structural feature is significant as benzofuran derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound based on existing literature, highlighting its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound's structure can be represented as follows:
It features a hydroxylamine functional group attached to an ethyl chain, which is further linked to a dihydrobenzofuran ring. This unique arrangement may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, insights can be drawn from related compounds and structural analogs.
Anticancer Activity
Studies on benzofuran derivatives have shown promising anticancer properties. For instance, a prenylated dihydrobenzofuran derivative exhibited significant cytotoxicity against HCT-116 and MKN-45 cancer cell lines, suggesting that similar compounds may share this activity due to structural similarities .
Table 1: Cytotoxicity of Dihydrobenzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HCT-116 | 15.6 |
| Compound 1 | MKN-45 | 20.3 |
| This compound | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
The mechanism by which benzofuran derivatives exert their anticancer effects often involves the induction of apoptosis through various signaling pathways. For example, certain compounds have been shown to activate the caspase-dependent apoptosis pathway by modulating the expression of Bcl-2 family proteins .
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides valuable insights:
- Cytotoxicity Studies : A study focused on 5-arylbenzofuran neolignans indicated that structural modifications significantly affected cytotoxicity and apoptotic pathways in cancer cells. The findings suggest that similar modifications in this compound could enhance its biological activity .
- Structural Activity Relationships : Research has established that the presence of hydroxylamine groups in compounds can enhance their reactivity and potential biological activity. This suggests that this compound may exhibit unique interactions with biological targets due to its functional groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine?
- Methodological Answer : The compound can be synthesized via reductive amination, a method employed for structurally similar N,O-disubstituted hydroxylamines. For example, ketones can be condensed with hydroxylamine derivatives (e.g., O-(2-morpholinoethyl)hydroxylamine) to form intermediate oximes or imines, which are then reduced using agents like sodium cyanoborohydride (NaBH3CN) . Additionally, condensation reactions with bases such as K2CO3 or Na2CO3 in solvents like THF or DMF may enhance yield, as demonstrated in Darifenacin synthesis .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve the dihydrobenzofuran and hydroxylamine moieties. For purity assessment, reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection at 210–254 nm is recommended, as validated for related benzofuran derivatives . Include method validation for specificity, linearity, and precision per ICH guidelines.
Q. What are the critical safety considerations during handling and storage?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous hydroxylamine compounds, which highlight risks of skin/eye irritation and respiratory sensitization. Store under inert gas (N2/Ar) at 2–8°C to prevent oxidation, as hydroxylamine derivatives are prone to degradation . Use fume hoods and personal protective equipment (PPE) during synthesis.
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation products via LC-MS and compare kinetic profiles. For example, acidic conditions may hydrolyze the hydroxylamine group, while alkaline conditions could degrade the dihydrobenzofuran ring. Cross-reference with stability protocols for Darifenacin hydrobromide, which uses HPLC to track impurities .
Q. What strategies optimize low yields in reductive amination steps during synthesis?
- Methodological Answer : Screen alternative reducing agents (e.g., NaBH(OAc)3 instead of NaBH3CN) and adjust solvent polarity (e.g., THF vs. MeOH). A study on O-(2-(vinyloxy)ethyl)hydroxylamine achieved higher yields by using triphenylphosphine and diethyl azodicarboxylate (DEAD) as coupling reagents . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 ketone:hydroxylamine) may also improve efficiency .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For mechanistic studies, employ molecular docking with homology models of targets like nicotinamide phosphoribosyltransferase (NAMPT), where hydroxylamine derivatives act as inhibitors . Validate findings with in vitro enzymatic assays, as done for ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate .
Q. What analytical approaches identify and quantify synthesis-related impurities?
- Methodological Answer : Develop a stability-indicating HPLC method using a gradient elution (e.g., 0.1% ammonium acetate buffer:acetonitrile). For example, Darifenacin impurities were resolved by tracking retention times and spectral purity of peaks corresponding to dimeric byproducts or unreacted intermediates . Couple with LC-QTOF-MS for structural elucidation of unknown impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
